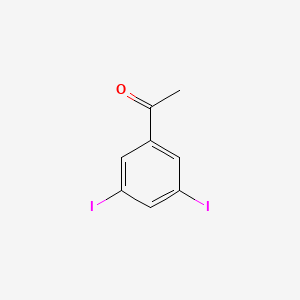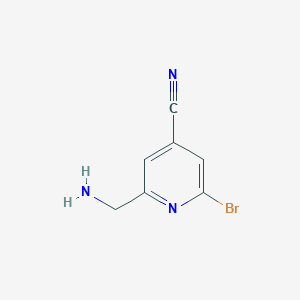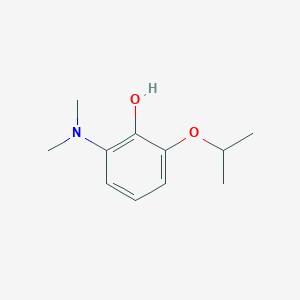![molecular formula C12H15ClN2O4 B14849145 3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid](/img/structure/B14849145.png)
3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a chloromethyl group, and a pyridine ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid typically involves multiple steps. One common approach starts with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used reagents for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific nucleophile used in substitution reactions. For example, reaction with an amine would yield an amine-substituted pyridine derivative, while deprotection would yield the free amine.
Aplicaciones Científicas De Investigación
3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid involves its reactivity as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, such as forming peptide bonds or interacting with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-(chloromethyl)pyridine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable during synthesis.
3-[(Tert-butoxycarbonyl)amino]-5-(methyl)pyridine-2-carboxylic acid: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
Uniqueness
3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the chloromethyl group. This combination allows for selective reactions and protection during multi-step syntheses, making it a valuable intermediate in organic chemistry .
Propiedades
Fórmula molecular |
C12H15ClN2O4 |
|---|---|
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
5-(chloromethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15-8-4-7(5-13)6-14-9(8)10(16)17/h4,6H,5H2,1-3H3,(H,15,18)(H,16,17) |
Clave InChI |
ZZGRMJOCQUOEAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)CCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Amino-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B14849110.png)




![3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid methyl ester](/img/structure/B14849129.png)

![Ethyl 3-[(1-hydroxyprop-2-yl)amino]-2-(2,3,4,5-tetrafluorobenzoyl)acrylate](/img/structure/B14849134.png)

